molecular formula C20H26N4O3 B6941828 N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide

N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B6941828
M. Wt: 370.4 g/mol
InChI Key: ADFYWVGWGMOLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a quinoline moiety, a piperazine ring, and an acetamide group

Properties

IUPAC Name

N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-14(2)22-18(26)13-23-8-10-24(11-9-23)20(27)19-15-6-4-5-7-16(15)21-12-17(19)25/h4-7,12,14,25H,3,8-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFYWVGWGMOLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCN(CC1)C(=O)C2=C(C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions . Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide is unique due to its combination of a quinoline moiety, a piperazine ring, and an acetamide group, which imparts a distinct set of chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.